Methyl 2-amino-5-methylhexanoate hydrochloride
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Description
Methyl 2-amino-5-methylhexanoate hydrochloride (MAH) is a synthetic compound used in a variety of fields, including biochemistry, pharmacology, and medicine. MAH has been studied extensively in recent years due to its potential as a therapeutic agent and its wide range of applications.
Scientific Research Applications
- Methyl 2-amino-5-methylhexanoate hydrochloride can serve as a building block for functional monomers and polymers. By incorporating this compound into polymer chains, researchers can tailor the properties of the resulting materials. For instance, it can be used to create reactive polymers with specific functional groups, enhancing their reactivity and versatility .
- The compound participates in chemical reactions as a reactant, leading to the production of derivatives. These derivatives find applications in various research and development contexts. Researchers can modify existing polymers by binding functional groups to them or synthesize new polymers by polymerizing reactive monomers. Methyl 2-amino-5-methylhexanoate hydrochloride plays a crucial role in expanding chemical libraries and designing novel materials .
- Reactive polymers containing chemically reactive functional groups are widely used in biochemical and chemical applications. Methyl 2-amino-5-methylhexanoate hydrochloride acts as a polymeric reagent or polymer support due to its functional ester properties. It can easily react with alcohols and amines carrying desired reactive groups, simplifying the synthesis of reactive polymers .
- Methyl 2-amino-5-methylhexanoate hydrochloride serves as a precursor for functional esters. These esters play a crucial role in various chemical reactions. Researchers can use them to introduce specific functional groups into molecules, enabling targeted modifications and applications .
- Researchers utilize this compound in organic synthesis to create diverse chemical libraries. By incorporating Methyl 2-amino-5-methylhexanoate hydrochloride into synthetic pathways, they can access a wide range of derivatives. These derivatives may exhibit unique properties, making them valuable for drug discovery, materials science, and other fields .
- Methyl 2-amino-5-methylhexanoate hydrochloride can participate in methylation reactions. Cyclometalated ruthenium complexes allow effective methylation of anilines using methanol, selectively yielding N-methylanilines. This hydrogen autotransfer procedure occurs under mild conditions (around 60 °C) and offers practical synthetic routes .
Functional Monomers and Polymers
Chemical Modification and Reactive Polymers
Biochemical and Chemical Applications
Synthesis of Functional Esters
Organic Synthesis and Chemical Libraries
Methylation Reactions and N-Methylanilines
properties
IUPAC Name |
methyl 2-amino-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGWZSZECCTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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